molecular formula C10H10FN3O B14902677 2-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine

2-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B14902677
M. Wt: 207.20 g/mol
InChI Key: VFYRZAINCWZWJC-UHFFFAOYSA-N
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Description

2-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzohydrazide with ethyl chloroacetate to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring . The final step involves the reduction of the ester group to an amine using reagents like lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)ethanamine is unique due to its specific combination of the oxadiazole ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H10FN3O

Molecular Weight

207.20 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C10H10FN3O/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10/h1-4H,5-6,12H2

InChI Key

VFYRZAINCWZWJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCN)F

Origin of Product

United States

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